molecular formula C8H6F2O B12845810 2,3-Difluoro-2,3-dihydro-1-benzofuran

2,3-Difluoro-2,3-dihydro-1-benzofuran

Cat. No.: B12845810
M. Wt: 156.13 g/mol
InChI Key: LNPRWPOAMGTDLD-UHFFFAOYSA-N
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Description

2,3-Difluoro-2,3-dihydro-1-benzofuran is a fluorinated heterocyclic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs . The introduction of fluorine atoms, particularly at the 2 and 3 positions, is a strategic modification in drug design. Fluorine can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making it a key feature in the development of agrochemicals and pharmaceuticals . While specific biological data for this exact compound may be limited, closely related dihydrobenzofuran derivatives have demonstrated a wide range of potent pharmacological activities, including acting as selective cannabinoid receptor 2 (CB2) agonists , and possessing antimicrobial, antioxidant, and anti-inflammatory properties . The saturated furan ring with fluorine substituents provides a three-dimensional structure that is valuable for exploring novel chemical space in drug discovery programs. This compound is well-suited as a key intermediate for the synthesis of more complex, target-oriented molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

IUPAC Name

2,3-difluoro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H6F2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7-8H

InChI Key

LNPRWPOAMGTDLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(O2)F)F

Origin of Product

United States

Synthetic Methodologies for 2,3 Difluoro 2,3 Dihydro 1 Benzofuran and Fluorinated Dihydrobenzofuran Analogs

Electrochemical Fluorination Protocols

Electrochemical methods offer a direct and often more environmentally benign route to fluorinated organic molecules by avoiding the use of hazardous fluorinating reagents. acs.org Anodic fluorination has proven to be a particularly effective technique for the synthesis of 2,3-difluoro-2,3-dihydro-1-benzofuran derivatives. acs.orgnih.gov

Anodic Fluorination Strategies for Geminal and Vicinal Difluorination

Anodic fluorination of 3-substituted benzofuran (B130515) derivatives has been shown to yield vicinal difluorinated products. acs.orgnih.gov The process involves the electrochemical oxidation of the benzofuran substrate at an anode in the presence of a suitable fluoride (B91410) salt as both the electrolyte and the fluorine source. acs.orgnih.gov This method typically results in the formation of two stereoisomers of 2,3-difluoro-2,3-dihydrobenzofuran (cis and trans). acs.orgnih.gov

The reaction mechanism is believed to proceed through the initial oxidation of the benzofuran's olefinic moiety to form a radical cation. This is followed by a nucleophilic attack of a fluoride ion to give a fluoro radical intermediate, which is further oxidized to a cation. A subsequent attack by another fluoride ion leads to the desired 2,3-difluorinated product. nih.gov

Regioselective and Stereoselective Control in Electrochemical Syntheses

The regioselectivity of electrochemical fluorination is a critical aspect of the synthesis. In the case of 3-substituted benzofurans, the fluorination occurs regioselectively across the 2,3-double bond of the furan (B31954) ring. acs.orgnih.gov The stereochemical outcome of the reaction, leading to cis and trans isomers of 2,3-difluoro-2,3-dihydrobenzofuran, is also a key consideration. acs.orgnih.gov

Research has indicated that the cis-2,3-difluoro-2,3-dihydrobenzofuran (B11768522) derivative is often the major product, a phenomenon attributed to the fluorination process occurring on the anode surface. nih.gov The use of constant-potential electrolysis can further enhance the predominance of the cis isomer. nih.gov The choice of the fluoride salt as the supporting electrolyte and fluorine source also plays a crucial role in determining the product distribution and yield. nih.gov

Table 1: Influence of Electrolysis Conditions on Anodic Fluorination of a 3-Substituted Benzofuran Derivative

RunSupporting Electrolyte/Fluorine SourceSolventCurrent Density (mA/cm²)Total Yield (%)Product Ratio (cis-difluoro:trans-difluoro:cis-fluoro-hydroxy)
1Et4NF·3HFDME104550:15:35
2Et3N·3HFCH3CN106065:10:25
3Et4NF·4HFCH3CN107570:12:18
4Et4NF·4HFCH3CNConstant Potential7280:8:12

Data compiled from studies on the anodic fluorination of 3-substituted benzofuran derivatives. The specific substrate and detailed reaction conditions may vary.

Transition Metal-Catalyzed Approaches

Transition metal catalysis provides a powerful and versatile platform for the synthesis of complex organic molecules, including fluorinated dihydrobenzofuran analogs. Palladium, rhodium, and copper complexes have been instrumental in developing novel synthetic routes.

Palladium-Catalyzed Cyclizations and Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related methodologies for the synthesis of fluorinated and disubstituted benzofurans highlight the potential of this approach. For instance, palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have been utilized to produce a variety of 2,3-disubstituted benzofurans. nih.govnih.gov

Furthermore, a novel and efficient method for the synthesis of difluoroalkylated benzofuran derivatives has been established through a palladium-catalyzed aryldifluoroalkylation of 1,6-enynes with ethyl difluoroiodoacetate and arylboronic acids. acs.org This cascade reaction demonstrates the capability of palladium catalysis to orchestrate the formation of both the dihydrobenzofuran core and the incorporation of a difluoroalkyl group. acs.org

Rhodium-Catalyzed Annulations and C-H Activation Processes

Rhodium catalysis has emerged as a powerful tool for the synthesis of fluorinated heterocycles, often proceeding through C-H activation pathways. The synthesis of various fluorinated heterocycles has been achieved via rhodium(III)-catalyzed C-H activation of arenes and alkenes and their subsequent coupling with 2,2-difluorovinyl tosylate. acs.org This strategy has been successfully applied to the synthesis of 4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-ones and 4-fluoroisoquinolin-1(2H)-ones, showcasing the potential for creating fluorinated heterocyclic systems that are structurally related to dihydrobenzofurans. acs.org

The versatility of rhodium catalysis is further demonstrated in the synthesis of substituted furans through the reaction of O-methyl α,β-unsaturated oximes with aldehydes. nih.gov While not a direct fluorination method, this highlights the ability of rhodium to catalyze annulation reactions that form the core furan structure, which could potentially be adapted for the synthesis of fluorinated analogs.

Copper-Mediated Synthetic Routes

Copper-based catalysts offer a cost-effective and efficient alternative for the synthesis of benzofuran derivatives. A novel copper-catalyzed methodology has been developed to obtain trifluoroethyl-substituted benzofuran derivatives in good yields. acs.org This method involves the reaction of substituted salicylaldehyde-derived Schiff bases with substituted alkenes, utilizing copper chloride as the catalyst. acs.org

In another approach, a copper(I)-catalyzed tandem reaction of 2-(2,2-dibromovinyl)phenol (B8367773) with polyfluoroarenes has been reported for the synthesis of 2-(polyfluoroaryl)benzofurans. nih.gov This process involves a copper-catalyzed intramolecular C-O bond formation and a C-H activation step, demonstrating the utility of copper in constructing the benzofuran ring system with concomitant incorporation of a polyfluorinated moiety. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Syntheses of Fluorinated Benzofuran Analogs

Catalyst SystemSubstratesProduct TypeKey Features
Palladium1,6-enynes, ethyl difluoroiodoacetate, arylboronic acidsDifluoroalkylated benzofuran derivativesCascade difluoroalkylation and arylation. acs.org
Rhodium(III)Arenes/alkenes, 2,2-difluorovinyl tosylateFluorinated heterocycles (e.g., difluorodihydroisoquinolinones)C-H activation and versatile coupling. acs.org
Copper(I)2-(2,2-dibromovinyl)phenol, polyfluoroarenes2-(Polyfluoroaryl)benzofuransTandem intramolecular C-O bond formation and C-H activation. nih.gov
Copper(II) ChlorideSalicylaldehyde-derived Schiff bases, substituted alkenesTrifluoroethyl-substituted benzofuran derivativesEfficient synthesis with good yields. acs.org

Iron and Iridium-Catalyzed Transformations

Transition-metal catalysis offers powerful tools for the construction of dihydrobenzofuran skeletons and the introduction of fluorine atoms. Iron and iridium catalysts have been notably employed in these transformations, facilitating reactions such as C-H functionalization, cyclization, and fluorination. rsc.orgnih.govrochester.edu

Iron-catalyzed C-H functionalization represents a cost-effective and sustainable approach for forming C-C and C-O bonds. nih.govrochester.edu One notable strategy involves a dual catalysis system using both iron and copper for the synthesis of 2,3-dihydrobenzofurans from substituted phenylethan-2’-ol precursors. rsc.org Iron complexes are also adept at mediating carbene-transfer reactions, which can be harnessed to build the dihydrobenzofuran ring system through intramolecular C-H insertion. nih.gov

Iridium catalysts have proven particularly versatile in synthesizing dihydrobenzofurans and introducing fluorine. One method involves the iridium-catalyzed intramolecular hydroarylation of allylic aryl ethers, which proceeds via the cyclization of a C-H bond onto a C-C double bond. rsc.org Similarly, enantioselective versions of this reaction have been developed to produce chiral 3-substituted dihydrobenzofurans. rsc.org Furthermore, iridium photocatalysis has enabled the direct C(sp³)–H fluorination of benzylic positions. beilstein-journals.orgnih.gov This radical-polar crossover mechanism uses an excited iridium catalyst to generate a benzylic radical, which is then oxidized to a cation and trapped by a fluoride source, providing a direct route to fluorinated products. beilstein-journals.orgnih.gov Iridium has also been used to catalyze the synthesis of primary allylic amines from allylic alcohols, a related transformation that highlights the catalyst's utility in allylic functionalization. nih.gov

Catalyst TypePrecursorReaction TypeKey FeaturesRef.
Iron (Fe) Substituted phenylethan-2’-olC-O/C-N Bond FormationDual catalysis with copper. rsc.org
Iron (Fe) DiazoalkanesCarbene Transfer / C-H InsertionForms cyclopentane (B165970) ring systems with high trans-selectivity. nih.gov
Iridium (Ir) Allylic aryl ethersIntramolecular HydroarylationCyclization via C-H bond activation. rsc.org
Iridium (Ir) Benzylic SubstratesPhotocatalytic C(sp³)–H FluorinationRadical-polar crossover mechanism for direct fluorination. beilstein-journals.orgnih.gov

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions are powerful methods for constructing heterocyclic rings in a convergent manner. For fluorinated dihydrobenzofurans, difluorocarbene-mediated annulations and intramolecular oxa-Michael additions are particularly effective strategies.

Difluorocarbene-Mediated [4+1] Annulations for Gem-Difluorinated Heterocycles

The [4+1] annulation involving a difluorocarbene (:CF₂) intermediate is a direct and efficient method for synthesizing gem-difluorinated five-membered rings. This strategy has been successfully applied to produce gem-difluorinated 2,3-dihydrobenzofurans. acs.orgacs.org In one approach, salicylaldimines are treated with a difluorocarbene source under basic conditions. acs.org A notable example uses the inexpensive and abundant industrial chemical Freon-22 (CHClF₂) as the :CF₂ precursor. The reaction is believed to proceed via the formation of a difluorocarbene intermediate, which then undergoes a [4+1] cyclization with the salicylaldimine. This method is practical, efficient, and has been demonstrated on a 10-gram scale without significant loss of yield. acs.org

An alternative metal-free approach utilizes o-quinone methides as the four-atom component, which react with difluorocarbene generated from sources like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or bromodifluoroacetyl-triphenylphosphonium ylide (Ph₃P⁺CF₂COO⁻). acs.org This reaction also proceeds with high reactivity and regioselectivity to afford gem-difluorinated 2,3-dihydrobenzofurans. acs.org

Difluorocarbene SourceSubstrateConditionsYieldRef.
Chlorodifluoromethane (B1668795) (Freon-22)SalicylaldimineBase (e.g., K₂CO₃), DMF, 90 °CGood acs.org
Ph₃P⁺CF₂COO⁻ or TMSCF₂Bro-Quinone MethideMetal-FreeGood acs.org

Intramolecular Oxa-Michael Additions for Fluorinated Benzofurans

The intramolecular oxa-Michael addition is a robust cyclization strategy for forming the dihydrobenzofuran ring. This approach has been effectively used to synthesize novel gem-difluoro-2,3-dihydrobenzofurans. aub.edu.lb The synthesis begins with readily available propargylic alcohols, which are first oxidized to propargylic ketones. Fluorination of these ketones with diethylaminosulfur trifluoride (DAST) yields the key gem-difluoropropargylic intermediates. A subsequent one-pot deprotection-cyclization sequence, often promoted by acid, triggers the intramolecular oxa-Michael addition of the phenolic hydroxyl group onto the activated alkyne, affording the gem-difluorodihydrobenzofuran core. aub.edu.lb The resulting products, which bear an electrophilic exocyclic double bond, serve as versatile platforms for further functionalization through nucleophilic additions or Diels-Alder reactions. aub.edu.lb

Related strategies include the enantioselective synthesis of benzofuran derivatives through a cascade reaction combining olefin cross-metathesis with an intramolecular oxa-Michael addition of ortho-allylphenols. rsc.org Additionally, the oxa-Michael addition has been employed in reactions of para-quinone methides with benzofuranone-type olefins to construct complex chroman-spirobenzofuran-2-one scaffolds, highlighting the versatility of this cyclization method. nih.govrsc.org

Dearomatization Strategies for Fluorinated Indolines and Related Systems

Dearomatization reactions transform flat aromatic precursors into complex three-dimensional architectures, a valuable strategy in medicinal chemistry. nih.gov While the focus of this article is on dihydrobenzofurans, the dearomatization of indoles to produce fluorinated indolines provides insight into synthetic strategies for related fluorinated heterocycles. nih.govnih.gov

Several modern methods have been developed for this purpose:

Radical-Mediated Dearomatization : This approach involves the dearomative introduction of fluoroalkyl radicals into indole (B1671886) derivatives. For instance, trifluoromethyl and 1,1-difluoroethyl radicals, generated from their respective sulfinate salts, can add to the C2 position of indoles, leading to the diastereoselective synthesis of 3,3-spirocyclic indolines. nih.gov

Electrochemical Dearomatization : A green and robust method for synthesizing fluorinated spiroindolines involves the electrochemical dearomatization of indoles. acs.org This oxidant-free process merges a fluorine-containing group with an indole nucleus to deliver diverse tri- and difluoromethylated 3,3-spiroindolines. acs.org

Photocatalytic Dearomatization : Visible-light-induced dearomatization has emerged as a mild and sustainable strategy. acs.org Photoredox catalysis can be used for the difluoromethylative dearomatization of indole-derived acetamides, followed by cyclization to yield fluorine-containing spirocyclic indolines. acs.org

Oxidative Dearomatization : A metal-free method utilizes an organic oxidant to assemble 2-trifluoromethyl NH-indole products from simple anilines and hexafluoroacetylacetone. nih.gov

These strategies showcase the power of dearomatization to rapidly construct complex, fluorinated nitrogen heterocycles like indolines from simple aromatic starting materials. chemrxiv.orgnih.govacs.org

Synthesis from Precursor Molecules (e.g., Salicylates) and Analogues

The synthesis of fluorinated dihydrobenzofurans often relies on the use of readily accessible precursor molecules, with phenol (B47542) derivatives being central to many routes. Salicylates and their derivatives, such as salicylaldehydes, are particularly valuable starting materials. acs.org

A prominent example is the synthesis of gem-difluorinated 2,3-dihydrobenzofurans from salicylaldimines, which are easily prepared from salicylaldehydes. acs.org In this method, the salicylaldimine serves as the four-atom synthon in a [4+1] annulation with a difluorocarbene source. acs.org

More broadly, the synthesis of the benzofuran core frequently starts with phenols, which can be coupled with various partners. For instance, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a direct route to substituted benzofurans. rsc.org Similarly, palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes offers a convergent pathway to dihydrobenzofurans. acs.org Another strategy involves a tandem SNAr-cyclocondensation reaction between substituted perfluorobenzonitriles and α-hydroxycarbonyl compounds to create fluorinated 3-aminobenzofurans. nih.gov The synthesis of fluorinated benzofuran and dihydrobenzofuran carboxylic acids has also been achieved through the simple saponification of their corresponding ester precursors, demonstrating another common synthetic manipulation. nih.govnih.gov

Mechanistic Investigations of 2,3 Difluoro 2,3 Dihydro 1 Benzofuran Formation Pathways

Elucidation of Elementary Steps in Fluorination Reactions

The formation of 2,3-Difluoro-2,3-dihydro-1-benzofuran typically involves the addition of fluorine across the double bond of a benzofuran (B130515) precursor. The elementary steps of such fluorination reactions are complex and highly dependent on the nature of the fluorinating agent and the substrate.

Direct fluorination of a benzofuran ring system can be achieved using electrophilic fluorinating reagents. For instance, reagents like Selectfluor™ (F-TEDA-BF4) are used to introduce fluorine into heterocyclic systems. nih.gov The reaction of 2-substituted benzo[b]furans with Selectfluor™ in a mixture of acetonitrile (B52724) and water has been shown to produce 3-fluoro-2-hydroxy-2-substituted benzo[b]furans. nih.gov This suggests a stepwise process initiated by the electrophilic attack of the fluorinating agent on the electron-rich double bond of the benzofuran.

The general mechanism can be broken down into the following elementary steps:

Electrophilic Attack: The fluorinating agent (e.g., F⁺ source) attacks the C2-C3 double bond of the benzofuran ring. This is often the rate-determining step and leads to the formation of a cationic intermediate.

Intermediate Formation: A key intermediate, typically a cyclic fluoronium ion or an open-chain carbocation stabilized by the adjacent oxygen atom, is formed. The stability and structure of this intermediate are crucial for the subsequent steps.

Nucleophilic Trapping: A nucleophile present in the reaction medium attacks the intermediate. In the case of forming a difluorinated product, this nucleophile would be a fluoride (B91410) ion (F⁻), leading to the formation of the desired this compound. If other nucleophiles like water are present, hydroxylated products may form instead. nih.gov

Alternatively, reactions with reagents like trifluorofluorooxymethane can lead to the formation of F(F) adducts across the double bond of the benzofuran. rsc.org The process involves the formation of intermediates that, upon further reaction, can yield fluorinated products. The choice of solvent and reaction conditions significantly influences the outcome, affecting properties like dielectric anisotropy and birefringence in the resulting materials. nih.gov

Identification and Characterization of Reactive Intermediates

The pathways to this compound are dictated by the formation and subsequent reaction of several key transient species. The characterization of these intermediates provides insight into the reaction mechanism and allows for the strategic design of synthetic routes.

Carbocations are central intermediates in many fluorination reactions. When a benzofuran substrate is treated with an electrophilic fluorine source, the attack on the double bond can generate a carbocation at either the C2 or C3 position. The stability of this carbocation is influenced by resonance with the lone pair of the furan (B31954) oxygen and by the substituents on the aromatic ring.

Because fluorine is the most electronegative element, an α-fluorocarbocation is a highly reactive and short-lived species. nih.gov Its formation can drive unusual chemical transformations. nih.gov In the context of 2,3-difluorination, the initial electrophilic addition of a fluorine cation (F⁺) to the C2=C3 double bond of benzofuran would form a β-fluorocarbocation. This intermediate is then rapidly trapped by a fluoride anion (F⁻) to yield the vicinal difluoride product. The regioselectivity of the initial attack and the stereochemistry of the final product are governed by the relative stability of the possible carbocationic intermediates. Computational studies, such as those using Density Functional Theory (DFT), help elucidate the relative stabilities of these transient species. acs.org

o-Quinone methides (o-QMs) are highly reactive intermediates that serve as versatile building blocks in the synthesis of various heterocyclic compounds, including 2,3-dihydrobenzofurans. nih.govnih.gov These species are typically generated in situ from precursors like 2-hydroxybenzyl alcohols or other appropriately substituted phenols under mild conditions. nih.govrsc.org An o-QM is a conjugated system containing a cyclohexadiene ring with a carbonyl group and an exocyclic double bond. wikipedia.org They are potent electrophilic Michael acceptors, readily reacting with nucleophiles. wikipedia.org

In the context of synthesizing fluorinated dihydrobenzofurans, a plausible pathway involves the generation of a fluorinated o-QM intermediate. This could be achieved by starting with a fluorinated phenolic precursor. The o-QM, once formed, could undergo a reaction cascade. For example, a [4+1] annulation with a difluorocarbene source could theoretically assemble the gem-difluorinated dihydrobenzofuran ring. nih.govacs.org Alternatively, if a 3-fluoro-o-quinone methide were generated, subsequent intramolecular cyclization involving an appropriately positioned nucleophile could lead to a 2,3-disubstituted product. The generation of o-QMs under mild basic conditions has been shown to facilitate the stereoselective synthesis of trans-2,3-dihydrobenzofurans. rsc.org The stability and reactivity of o-QMs are influenced by electronic and steric factors, which in turn control the reaction outcomes. nih.gov

Difluorocarbene (:CF₂) is a versatile and moderately electrophilic reactive intermediate used extensively for the synthesis of gem-difluorinated compounds. cas.cn It can be generated from various inexpensive and readily available sources, such as chlorodifluoromethane (B1668795) (Freon-22) or potassium bromodifluoroacetate. nih.govresearchgate.net

One of the most powerful methods for constructing gem-difluorinated 2,3-dihydrobenzofurans is the [4+1] annulation reaction between difluorocarbene and an in situ generated o-quinone methide. nih.govacs.org In this approach, a suitable phenol (B47542) derivative reacts under basic conditions to form an o-QM, which then acts as a four-atom component (C=C-C=O). This intermediate is immediately trapped by the difluorocarbene (the one-atom component) to form the five-membered dihydrofuran ring with a CF₂ group at the 2-position. This method provides an efficient route to 2,2-difluoro-2,3-dihydrobenzofurans. nih.govacs.orgrsc.org While this pathway leads to a gem-difluoro product rather than a vicinal one, it highlights the importance of key synthons like difluorocarbene in building fluorinated benzofuran cores. rsc.org

Table 1: Comparison of Key Reactive Intermediates in Dihydrobenzofuran Synthesis

IntermediateGeneration MethodKey Reaction TypeResulting Fluorination PatternReferences
Carbocation Electrophilic attack of F⁺ on benzofuran double bondElectrophilic AdditionVicinal (e.g., 2,3-difluoro) acs.org, nih.gov
o-Quinone Methide Base-induced elimination from 2-hydroxybenzyl derivativesMichael Addition, CycloadditionVaries with reaction partner rsc.org, nih.gov, nih.gov
Difluorocarbene Base-induced decomposition of precursors (e.g., HCF₂Cl)[4+1] AnnulationGeminal (e.g., 2,2-difluoro) nih.gov, acs.org, cas.cn

Kinetic and Thermodynamic Control of Reaction Outcomes

In chemical reactions where multiple products can be formed via competing pathways, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), which is typically achieved at lower temperatures. thecatalyst.orgyoutube.com Thermodynamic control favors the most stable product, which predominates when the reaction is allowed to reach equilibrium, usually at higher temperatures where reactions are reversible. wikipedia.orglibretexts.org

In the synthesis of this compound, the reaction conditions can be manipulated to favor a specific isomer or product. For example, the fluorination of benzofuran could potentially yield different regio- or stereoisomers. The formation of an intermediate, such as a carbocation, may be reversible. acs.org By adjusting the temperature, one can influence whether the reaction proceeds under kinetic or thermodynamic control. A warm-cool cycle (−78°C → 0°C → −78°C) has been shown to reverse the enantioselectivity in some reactions involving lithiation, indicating that an initial kinetically formed intermediate can equilibrate to a more thermodynamically stable one. acs.org

Similarly, the choice of solvent can alter the relative stability of intermediates and transition states, shifting the balance between kinetic and thermodynamic pathways. acs.org For instance, DFT calculations have shown that while a syn intermediate might be more stable in the gas phase, a polar solvent can stabilize the anti arrangement, making it the thermodynamically favored intermediate. acs.org In reactions involving difluorocarbene, the trapping of the carbene can be reversible at elevated temperatures, allowing the system to reach a thermodynamic equilibrium. researchgate.net

Stereochemical Control Mechanisms

The 2,3-dihydrobenzofuran (B1216630) ring contains two stereocenters at the C2 and C3 positions, meaning that cis and trans diastereomers can be formed. Controlling the stereochemical outcome is a critical aspect of the synthesis. The mechanism of stereocontrol depends heavily on the reactive intermediate involved.

When the reaction proceeds through an o-quinone methide , the stereochemistry is often determined by the subsequent cyclization or addition step. The use of sulfur ylides in reaction with o-QMs has been shown to produce trans-2,3-dihydrobenzofurans with high stereoselectivity. rsc.org This suggests a stepwise mechanism where the nucleophile attacks the exocyclic double bond of the o-QM, followed by an intramolecular ring closure. The relative orientation of the substituents in the transition state of the ring-closing step dictates the final cis/trans geometry. Mild anionic procedures for generating o-QMs at low temperatures have enabled diastereocontrolled Diels-Alder reactions, yielding chroman ketals with excellent selectivity. nih.gov

In pathways involving carbocation intermediates , the stereochemistry is determined by the trajectory of the nucleophilic attack (e.g., by a fluoride ion). The attack can occur from either the same face (syn-addition) or the opposite face (anti-addition) relative to the initially added group. The outcome can be influenced by the formation of a bridged intermediate (like a fluoronium ion), which would typically lead to anti-addition. DFT calculations and experimental results from related systems suggest that initial syn lithiation can lead to a kinetic product, which may equilibrate to a more stable anti intermediate under thermodynamic conditions. acs.org The choice of catalyst, particularly in asymmetric synthesis, can also profoundly influence the stereochemical outcome by creating a chiral environment around the reactive intermediate. organic-chemistry.org

: Role of Catalysts and Reagents in Reaction Selectivity

The formation of this compound is a nuanced process where the choice of catalysts and reagents is paramount in dictating the reaction's selectivity, including stereoselectivity (diastereo- and enantioselectivity) and regioselectivity. While specific literature detailing the direct synthesis of this compound is limited, mechanistic insights can be extrapolated from studies on the fluorination of benzofuran derivatives and the vicinal difluorination of alkenes. The key to a successful synthesis lies in controlling the reactivity of the fluorinating agent and directing the fluorination to the 2,3-double bond of the benzofuran core.

Transition metal catalysts and organocatalysts play a crucial role in activating the fluorinating agent and the substrate, thereby enabling selective C-F bond formation. The reaction mechanism is often debated and can proceed through either an SN2 pathway or a single-electron transfer (SET) process. cas.cz The choice of catalyst system can influence which pathway is favored.

Transition Metal-Catalyzed Pathways

Transition metals such as palladium, silver, and iron are known to catalyze fluorination reactions. nih.govnih.gov For instance, palladium catalysts have been employed in the dearomatizing fluoroaroylation of benzofurans. In a notable example, a cooperative photoredox and N-heterocyclic carbene (NHC) catalytic system was used to synthesize 2-fluoro-3-aroyl-2,3-dihydrobenzofurans.

In this system, an iridium-based photocatalyst, upon irradiation with light, facilitates a single-electron transfer (SET) process, generating a benzofuran radical cation. Concurrently, the NHC catalyst reacts with an aroyl fluoride to form a key intermediate. The radical-radical cross-coupling of these species leads to the formation of the product. The diastereoselectivity of this reaction is high, favoring the trans isomer.

Table 1: Photocatalytic Fluoroaroylation of 3-Methylbenzofuran

Entry Photocatalyst NHC Catalyst Base Solvent Yield (%) Diastereomeric Ratio (trans:cis)

Data sourced from a study on the dearomatizing fluoroaroylation of benzofurans. wikipedia.org

Silver catalysis has also emerged as a promising strategy for C-F bond formation, particularly in late-stage fluorination of complex molecules. nih.gov While a direct application to the vicinal difluorination of benzofuran is not extensively documented, silver catalysts are known to mediate the fluorination of arylstannanes to aryl fluorides. nih.gov

Organocatalyzed Pathways

Organocatalysis offers a metal-free alternative for fluorination reactions. Chiral aryl iodide catalysts have been successfully employed in the enantioselective vicinal difluorination of alkenes, a reaction highly relevant to the synthesis of this compound.

A proposed catalytic cycle involves the in-situ generation of a hypervalent iodine(III) fluoride species from a chiral aryl iodide precursor using an electrophilic fluorine source like Selectfluor® and a fluoride source such as a hydrogen fluoride-amine complex. This active iodine(III) species then coordinates to the alkene, followed by an intramolecular nucleophilic attack of a fluoride ion to form the vicinal difluoro product and regenerate the iodine(I) catalyst.

The enantioselectivity of this reaction is controlled by the chiral ligand on the iodine catalyst. C₂-symmetric resorcinol (B1680541) derivatives have proven to be effective ligands for this transformation. nih.gov The ratio of the HF-amine complex has been shown to be crucial for controlling the regioselectivity between geminal and vicinal difluorination. nih.gov

Table 2: Enantioselective Vicinal Difluorination of an Electron-Deficient Styrene

Catalyst Fluorine Source Additive Yield (%) Enantiomeric Ratio (e.r.)

Data from a study on the enantioselective, catalytic vicinal difluorination of alkenes. nih.gov

Role of Fluorinating Reagents

The choice of the fluorinating reagent is critical. Electrophilic fluorinating agents containing an N-F bond, such as Selectfluor® (F-TEDA-BF₄), are commonly used due to their stability and safety compared to elemental fluorine. cas.czwikipedia.org Xenon difluoride (XeF₂) is another powerful fluorinating agent that can be used, sometimes in the presence of a catalyst like hydrogen fluoride. byjus.comrsc.org

The reaction of Selectfluor® with benzofuran derivatives can be complex. For instance, the reaction with usnetic acid, a dibenzofuran (B1670420) derivative, in acetonitrile leads to a rearranged product, highlighting the importance of reaction conditions and substrate structure in determining the outcome.

Advanced Spectroscopic and Crystallographic Characterization of 2,3 Difluoro 2,3 Dihydro 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2,3-Difluoro-2,3-dihydro-1-benzofuran in solution. The presence of spin-active nuclei (¹H, ¹³C, and ¹⁹F) allows for a comprehensive analysis of connectivity, stereochemistry, and conformational dynamics.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

High-resolution NMR spectroscopy provides definitive information about the molecular structure. The analysis of chemical shifts (δ) and coupling constants (J) for each nucleus allows for the unambiguous assignment of the cis and trans isomers.

¹H NMR Spectroscopy: The proton NMR spectra provide the most direct evidence for the differentiation of the cis and trans isomers. In a study by Baciocchi et al., the two isomers were prepared and their structures assigned based on detailed ¹H NMR analysis at 90 MHz in perdeuteriobenzene. The protons at the C2 and C3 positions (H-2 and H-3) show distinct multiplicities and coupling constants due to their spatial relationships with each other and the adjacent fluorine atoms.

For the trans isomer (Compound A ), the H-2 proton appears as a doublet of doublets at δ 5.91 ppm, while the H-3 proton is a doublet of doublets at δ 5.39 ppm. In the cis isomer (Compound B ), these signals shift to δ 5.52 ppm (doublet of doublet of doublets) for H-2 and δ 5.25 ppm (doublet of doublet of doublets) for H-3. The aromatic protons for both isomers appear as a multiplet between δ 6.51 and 7.19 ppm.

Table 1: ¹H NMR Spectroscopic Data for trans- and cis-2,3-Difluoro-2,3-dihydro-1-benzofuran in C₆D₆.
IsomerProtonChemical Shift (δ, ppm)Multiplicity
trans-IsomerH-25.91dd
H-35.39dd
Aromatic H6.51-7.16m
cis-IsomerH-25.52ddd
H-35.25ddd
Aromatic H6.53-7.19m

¹⁹F and ¹³C NMR Spectroscopy: While detailed experimental spectra for the title compound are not widely published, the expected spectra can be predicted based on established principles of fluorine NMR. nih.govhuji.ac.il ¹⁹F NMR is highly sensitive to the electronic environment, and distinct chemical shifts would be expected for the fluorine atoms in the cis and trans isomers. nih.gov Furthermore, significant through-bond couplings (J-couplings) would be observed between F-2 and F-3 (²JFF), as well as between each fluorine and the vicinal and geminal protons (²JHF and ³JHF).

In ¹³C NMR, the carbons directly attached to fluorine (C-2 and C-3) would appear as doublets due to one-bond C-F coupling (¹JCF), which is typically large (170-250 Hz). rsc.org Smaller, two-bond couplings (²JCF) would also be expected to the adjacent carbon atom. These parameters, obtained through experiments like 2D ¹⁹F,¹³C-HMBC, are invaluable for confirming structural assignments. nih.gov

Variable Temperature NMR Studies for Conformational Dynamics

The five-membered dihydrofuran ring is not planar and exists in a dynamic equilibrium between different puckered conformations (envelope or twist forms). Variable temperature (VT) NMR studies are instrumental in probing these conformational dynamics. libretexts.org By recording spectra at different temperatures, changes in chemical shifts and coupling constants can be monitored, providing insight into the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) of the conformational interchange. acs.orgnih.gov

For this compound, the dihydrofuran ring is believed to exist in an equilibrium between two primary conformers. Baciocchi et al. noted a slight temperature dependence of the H-F coupling constants between 25°C and 100°C, indicating a shift in this conformational equilibrium. A detailed VT-NMR analysis would allow for the quantification of the energy barrier to interconversion and the relative populations of the conformers at different temperatures, revealing the influence of the vicinal fluorine atoms on the ring's flexibility and preferred geometry. nih.gov

J-Coupling Analysis for Dihedral Angle Determination and Stereochemical Assignment

The magnitude of the three-bond coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. This principle is fundamental to assigning the stereochemistry of the cis and trans isomers.

In their definitive study, Baciocchi et al. used a comprehensive analysis of ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F coupling constants to assign the stereochemistry. nih.gov

Table 2: Key J-Coupling Constants (Hz) for trans- and cis-2,3-Difluoro-2,3-dihydro-1-benzofuran.
Coupling Constanttrans-Isomercis-IsomerSignificance
³J(H₂,H₃)7.11.5The larger value for the trans isomer indicates a near cis-dihedral relationship between H-2 and H-3, while the small value for the cis isomer indicates a near 90° dihedral angle.
³J(H₂,F₃)2.913.6A larger trans H-F coupling is expected; this value strongly supports the stereochemical assignment.
³J(H₃,F₂)2.914.2Consistent with ³J(H₂,F₃), the large coupling in the cis isomer confirms the trans relationship between H-3 and F-2.
²J(F₂,F₃)~023.0The large geminal F-F coupling is characteristic of the cis isomer.

The key differentiator is the ³J(H₂,H₃) value. The relatively large coupling of 7.1 Hz in the trans isomer is consistent with a dihedral angle approaching 0°, while the very small coupling of 1.5 Hz in the cis isomer suggests a dihedral angle near 90°. This is further supported by the vicinal H-F couplings; the large ³J(H,F) values (~14 Hz) in the cis isomer correspond to an anti-periplanar arrangement, whereas the small values (~3 Hz) in the trans isomer indicate a gauche relationship. This detailed analysis allows for the confident assignment of the relative configuration of the two chiral centers.

X-ray Diffraction Studies

While NMR spectroscopy reveals the structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure, including precise bond lengths, bond angles, and absolute configuration.

Single Crystal X-ray Analysis for Absolute Configuration and Solid-State Structure

As of this writing, a single-crystal X-ray structure for this compound has not been reported in the surveyed literature. However, the technique remains the gold standard for structural determination. If suitable crystals were obtained, X-ray analysis would provide unequivocal proof of the cis or trans stereochemistry. vensel.orgresearchgate.net

The analysis would yield key crystallographic data, such as the space group and unit cell parameters. For example, a related dihydrobenzofuran derivative was found to crystallize in the monoclinic space group P2₁/c. rsc.org The refinement of the crystal structure would provide the precise coordinates of each atom, allowing for the calculation of all bond distances and angles and the determination of the exact puckering of the five-membered ring in the solid state. For a chiral, enantiomerically pure sample, anomalous dispersion methods could be used to determine the absolute configuration (e.g., (2R,3R) or (2S,3S) for the trans isomer).

Impact of Fluorine Substitution on Molecular Conformation and Intermolecular Interactions in Crystalline State

The introduction of vicinal fluorine atoms has a profound impact on molecular conformation and crystal packing. researchgate.net The stereoelectronic interactions involving the highly electronegative fluorine atoms dictate both the preferred intramolecular geometry and the nature of intermolecular forces.

Molecular Conformation: The conformation of the dihydrofuran ring is heavily influenced by stereoelectronic effects, most notably the gauche effect. In vicinal difluorides, there is often a preference for a gauche conformation of the F-C-C-F dihedral angle, which can stabilize a particular puckered form of the ring over others. nih.gov Computational studies on related difluorinated alkanes show a complex interplay between the gauche effect and other steric and electrostatic interactions that determines the final conformational preference. nih.gov X-ray analysis would reveal the exact solid-state conformation, providing valuable data to benchmark these computational models.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and the fragmentation patterns of its ions.

The molecular formula for this compound is C₈H₆F₂O. nih.gov Based on this, the exact mass and molecular weight can be calculated, which are fundamental parameters determined by mass spectrometry.

ParameterValueSource
Molecular FormulaC₈H₆F₂O nih.gov
Exact Mass156.03867113 Da nih.gov
Molecular Weight156.13 g/mol nih.gov

This table presents the fundamental molecular properties of this compound derived from its chemical formula.

The electron ionization (EI) mass spectrum of the parent compound, 2,3-dihydrobenzofuran (B1216630) (coumaran), shows a prominent molecular ion peak (M⁺) at m/z 120, which is also the base peak. nist.gov This indicates the relative stability of the cyclic ether structure. The fragmentation of 2,3-dihydrobenzofuran primarily involves the loss of a hydrogen atom to form a stable benzofuranyl cation at m/z 119, followed by the expulsion of carbon monoxide (CO) to yield a cyclopentadienyl (B1206354) cation at m/z 91. Another significant fragmentation pathway is the retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z 92.

For this compound, the molecular ion peak (M⁺) is expected at m/z 156. The introduction of two fluorine atoms is expected to significantly influence the fragmentation pathways. The high electronegativity of fluorine will likely lead to characteristic fragmentation patterns involving the loss of HF or fluorine radicals.

Predicted Fragmentation Pathways for this compound:

Fragment IonProposed Structure/LossPredicted m/z
[C₈H₆F₂O]⁺Molecular Ion156
[C₈H₅F₂O]⁺Loss of H radical155
[C₈H₅FO]⁺Loss of HF136
[C₇H₅FO]⁺Loss of CO from m/z 136108
[C₈H₆FO]⁺Loss of F radical137
[C₆H₄]⁺Retro-Diels-Alder reaction (loss of C₂H₂F₂O)76

This table outlines the plausible fragmentation patterns for this compound under mass spectrometry, based on the fragmentation of similar structures.

Vibrational and Electronic Spectroscopy (IR, Raman, UV-Vis) for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopy are indispensable tools for identifying functional groups and understanding the electronic structure of molecules.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While no specific experimental IR or Raman spectra for this compound have been published, the expected vibrational frequencies can be inferred from the characteristic absorption bands of its constituent functional groups. nih.govmdpi.comresearchgate.net

The key functional groups in this compound are the aromatic benzene (B151609) ring, the dihydrofuran ring, the ether linkage (C-O-C), and the carbon-fluorine (C-F) bonds.

Expected Vibrational Frequencies:

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H StretchBenzene Ring3100-3000IR, Raman
Aliphatic C-H StretchDihydrofuran Ring3000-2850IR, Raman
C=C Aromatic StretchBenzene Ring1600-1450IR, Raman
C-O-C Asymmetric StretchEther1260-1000IR
C-F StretchFluoroalkane1400-1000IR
Aromatic C-H Bending (out-of-plane)Benzene Ring900-675IR

This table summarizes the anticipated vibrational frequencies for the main functional groups within this compound, providing a basis for spectral interpretation.

The presence of two fluorine atoms on the dihydrofuran ring is expected to result in strong absorption bands in the C-F stretching region of the IR spectrum. The precise position of these bands can be influenced by the stereochemistry of the fluorine atoms (cis or trans).

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2,3-dihydrobenzofuran in ethanol (B145695) exhibits absorption maxima (λ_max) around 235 nm and 285 nm, with a shoulder at approximately 292 nm. nist.gov These absorptions are attributed to π → π* transitions within the benzene ring.

For this compound, the electronic transitions are expected to be similar to those of the parent compound, as the chromophore is the benzofuran (B130515) system. However, the fluorine substituents, being auxochromes, may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. The introduction of fluorine atoms can influence the energy levels of the molecular orbitals involved in the electronic transitions. researchgate.netresearchgate.net

Expected UV-Vis Absorption Data:

TransitionChromophoreExpected λ_max (nm)Solvent
π → πBenzene Ring~235Ethanol/Cyclohexane
π → πBenzene Ring~285Ethanol/Cyclohexane

This table presents the predicted UV-Vis absorption maxima for this compound, based on the known spectrum of the parent compound, 2,3-dihydrobenzofuran.

Stereochemical and Conformational Analysis of 2,3 Difluoro 2,3 Dihydro 1 Benzofuran

Synthesis and Separation of Diastereoisomers (cis and trans)

Alternatively, a synthetic pathway could be adapted from the synthesis of related vicinal difluorides, such as 2,3-difluorobutane-1,4-diol, which employs a strategy of epoxide opening with a fluoride (B91410) source followed by deoxyfluorination researchgate.net. For the dihydrobenzofuran target, this could involve the epoxidation of benzofuran (B130515) followed by a ring-opening reaction with a nucleophilic fluoride source to install the first fluorine atom, and subsequent deoxyfluorination of the resulting fluoro-alcohol to install the second.

Once a mixture of cis and trans diastereoisomers is synthesized, their separation is necessary for individual characterization. The diastereomers possess different physical properties, which allows for their separation using standard laboratory techniques.

Common Separation Techniques for Diastereomers:

Column Chromatography: This is the most common method, exploiting the differential adsorption of the isomers onto a stationary phase (e.g., silica (B1680970) gel) and their varying solubility in the mobile phase researchgate.net.

Fractional Crystallization: If the diastereomers are crystalline solids, they may exhibit different solubilities in a given solvent, allowing one isomer to crystallize out of solution while the other remains dissolved.

Gas Chromatography (GC): For volatile isomers, capillary GC columns can provide excellent separation based on differences in boiling points and interactions with the stationary phase researchgate.net.

The differentiation between the separated cis and trans isomers is typically accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the vicinal coupling constant between the protons at the C2 and C3 positions (³JH2-H3) is diagnostic of the stereochemistry. It is well-established that in five-membered rings, the coupling constant for trans protons is generally smaller than for cis protons, although this can be influenced by the substituents and conformation of the ring researchgate.net.

Enantioselective Synthesis and Chiral Resolution Strategies

Achieving enantiopure forms of 2,3-Difluoro-2,3-dihydro-1-benzofuran requires either enantioselective synthesis to produce a single enantiomer directly or the resolution of a racemic mixture.

Enantioselective Synthesis: Strategies for the asymmetric synthesis of dihydrobenzofurans often employ chiral catalysts or auxiliaries. While no specific method for the target molecule is published, several approaches for related structures are prominent:

Catalytic Asymmetric Hydroarylation: Iridium-catalyzed intramolecular hydroarylation using chiral phosphine (B1218219) ligands has been successfully used to synthesize chiral 3-substituted dihydrobenzofurans with high enantioselectivity organic-chemistry.org.

Organocatalysis: Chiral thiourea (B124793) and Brønsted base bifunctional catalysts have been developed for the intramolecular Michael addition to form 2,3-disubstituted trans-2,3-dihydrobenzofurans with excellent diastereo- and enantioselectivity researchgate.netresearchgate.net.

Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions, such as Heck/Tsuji-Trost reactions, have demonstrated high enantioselectivity in the formation of the dihydrobenzofuran core from o-bromophenols and dienes organic-chemistry.org.

Chiral Resolution Strategies: If a racemic mixture of a desired diastereomer (e.g., trans-2,3-Difluoro-2,3-dihydro-1-benzofuran) is prepared, it can be separated into its constituent enantiomers through chiral resolution.

Diastereomeric Salt Formation: This classical method involves reacting the racemate with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts. These salts can then be separated by crystallization, followed by the removal of the chiral auxiliary to yield the pure enantiomers nih.gov.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers directly nih.govnih.gov.

The absolute configuration of the separated enantiomers is typically determined by single-crystal X-ray crystallography or by comparison with derivatives of known stereochemistry nih.gov.

Conformational Preferences and Dynamics of the Difluorinated Dihydrobenzofuran Ring System

The five-membered dihydrofuran ring of the 2,3-dihydro-1-benzofuran system is not planar. It adopts a puckered conformation to relieve torsional strain, typically existing in an equilibrium between envelope and twist (or half-chair) forms. The introduction of two vicinal fluorine atoms at the C2 and C3 positions profoundly influences this conformational equilibrium.

The dominant factor governing the conformation of the C2-C3 bond is the gauche effect . This phenomenon describes the tendency of a molecule containing adjacent electronegative substituents, like 1,2-difluoroethane, to prefer a gauche conformation (dihedral angle of ~60°) over an anti conformation (180°), despite increased steric repulsion wikipedia.org. This preference is primarily attributed to stabilizing hyperconjugative interactions wikipedia.orgchemeurope.com.

For the diastereomers of this compound, this effect leads to distinct conformational preferences:

trans Diastereomer: In the trans isomer, the fluorine atoms are on opposite sides of the ring. To satisfy the gauche effect (F-C-C-F dihedral angle approaching 60°), the dihydrofuran ring would need to adopt a highly twisted conformation. However, analysis of analogous threo-difluoroalkanes suggests that they favor an extended, anti-periplanar geometry to minimize other steric interactions, which would correspond to a flatter envelope conformation in the ring system mdpi.com.

cis Diastereomer: In the cis isomer, the fluorine atoms are on the same side of the ring. This arrangement readily accommodates a gauche relationship between the C-F bonds. Analogous erythro-difluoroalkanes are known to favor a "bent" or gauche conformation wikipedia.orgmdpi.com. Therefore, the cis isomer of this compound is expected to exist predominantly in a conformation where the F-C-C-F dihedral angle is approximately 60-70°.

Computational studies on similar systems, such as 2,3-difluorobutane, reveal a complex balance between the fluorine gauche effect, other steric repulsions (e.g., 1,3-diaxial interactions), and additional stereoelectronic effects, making simple predictions challenging without specific experimental or high-level theoretical data nih.gov. The final conformational equilibrium is also sensitive to the solvent environment wikipedia.orgchemeurope.com.

Electronic and Steric Influence of Fluorine Atoms on Molecular Conformation

The conformational preferences of this compound are dictated by a combination of electronic and steric effects originating from the two fluorine atoms.

Electronic Effects: The primary electronic effect is hyperconjugation , which is the main explanation for the gauche effect wikipedia.orgchemeurope.comnih.gov. In the vicinal difluoro system, the most significant stabilizing interaction is the donation of electron density from a C-H sigma (σ) bonding orbital into an adjacent, anti-periplanar C-F sigma-star (σ) antibonding orbital (σC-H → σC-F). The C-F σ* orbital is a particularly good electron acceptor due to the high electronegativity of fluorine. A gauche arrangement of the C-F bonds allows for an optimal anti-periplanar alignment between C-H donor bonds and C-F acceptor orbitals, leading to stabilization that outweighs the steric or electrostatic repulsion between the fluorine atoms wikipedia.orgnih.gov. Another, less dominant, model involves the formation of "bent bonds," where the increased p-orbital character of the C-F bonds due to fluorine's electronegativity is partially compensated in a gauche arrangement chemeurope.com.

Steric Effects: While electronics favor a gauche arrangement, steric repulsion between the two fluorine atoms, and between the fluorine atoms and adjacent protons or the benzene (B151609) ring, also plays a crucial role. This steric strain can cause deviations from an ideal 60° dihedral angle. In 1,2-difluoroethane, for instance, the F-C-C-F dihedral angle is experimentally found to be around 71°, and the C-C-F bond angles are widened to relieve this strain wikipedia.org. In the constrained five-membered ring of dihydrobenzofuran, the balance between achieving a stabilizing gauche interaction and minimizing steric and torsional strain determines the precise pucker of the ring. Furthermore, 1,3-repulsive interactions between a fluorine atom and other substituents can significantly destabilize certain conformations, forcing the molecule into a less intuitive shape beilstein-journals.org.

The table below summarizes the key interactions influencing the conformation.

Interaction TypeDescriptionConsequence
Gauche Effect Electronic preference for a gauche F-C-C-F dihedral angle.Stabilizes non-anti conformations, particularly in the cis isomer.
Hyperconjugation σC-H → σ*C-F orbital interaction.Primary electronic driving force for the gauche effect.
Steric Repulsion Repulsion between fluorine atoms and/or other nearby atoms.Can lead to distortion from ideal dihedral angles (e.g., >60°).
1,3-Diaxial Repulsion Repulsive interaction between substituents in axial-like positions on the ring.Can destabilize certain puckered conformations.
Torsional Strain Strain arising from eclipsing interactions in the five-membered ring.Drives the ring to adopt a non-planar (envelope or twist) conformation.

Computational Chemistry and Theoretical Insights into 2,3 Difluoro 2,3 Dihydro 1 Benzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) serves as a powerful tool to predict the geometric and electronic properties of molecules. For derivatives of benzofuran (B130515), DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been successfully employed to determine optimized structures and reactivity. rsc.org These calculations typically show that the introduction of substituents can influence the planarity and bond lengths within the benzofuran core. physchemres.org

Reactivity modeling through DFT can predict sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MESP) plots, derived from DFT calculations, would visualize the electron-rich and electron-deficient regions of 2,3-Difluoro-2,3-dihydro-1-benzofuran. sci-hub.se It is anticipated that the fluorine atoms would create localized areas of negative electrostatic potential, while the carbon atoms to which they are attached would become more electrophilic.

A theoretical DFT study on a substituted benzofuran derivative, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, revealed insights into its electronic properties. sci-hub.se Similar calculations for this compound would provide valuable data on its stability and reactivity.

Table 1: Representative DFT Calculation Parameters for Benzofuran Derivatives

Parameter Typical Value/Method Reference
Functional B3LYP, ωB97XD rsc.orgrsc.org
Basis Set 6-31G(d,p), 6-311G(d,p), aug-cc-pVDZ rsc.orgphyschemres.orgrsc.org
Solvation Model Polarizable Continuum Model (PCM) researchgate.net

| Properties Calculated | Optimized geometry, vibrational frequencies, electronic energies | physchemres.orgsci-hub.se |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations would be crucial to understand the puckering of the dihydrofuran ring and the orientation of the fluorine substituents. These simulations can reveal the most stable conformations and the energy barriers between them.

MD simulations have been effectively used to study the interactions of halogenated heterocycles with biological macromolecules. nih.govnih.gov For instance, a protocol was developed to model halogen bonding in protein-ligand complexes, which is relevant for fluorinated compounds. nih.gov This suggests that MD simulations of this compound could predict its behavior in a biological environment, such as its interaction with water molecules or its ability to cross cell membranes. The disruption of hydrogen bonding in interfacial water clusters by adsorbed molecules has been observed in MD simulations, a phenomenon that could be relevant to the behavior of this compound at interfaces. acs.org

The dynamic behavior, including vibrational modes and the flexibility of the molecule, can be analyzed from the trajectories generated by MD simulations. This information is complementary to the static picture provided by DFT calculations and is essential for a complete understanding of the molecule's properties.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For benzofuran derivatives, DFT calculations have shown that the HOMO-LUMO gap can be tuned by substituents. nih.govnih.gov In a study of 1,3-diarylisobenzofurans, it was found that these compounds possess a smaller HOMO-LUMO gap compared to the corresponding acenes. nih.gov For this compound, the electron-withdrawing nature of the fluorine atoms is expected to lower the energies of both the HOMO and LUMO, with a potentially significant effect on the energy gap.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For example, the chemical hardness of a benzofuran derivative was estimated using its HOMO-LUMO energies. sci-hub.se

Table 2: Representative HOMO-LUMO Energy Gaps for Benzofuran Analogs

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
Isobenzofuran - - 4.05 nih.gov
1,3-Diphenylisobenzofuran - - 3.05 nih.gov
1-Benzofuran (gas phase) - - 7.0557 researchgate.net

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, such as NMR and IR spectra, which can aid in the structural elucidation of newly synthesized compounds. For this compound, the prediction of its 19F NMR spectrum would be particularly important for its characterization.

Scaling factors have been developed for predicting 19F NMR chemical shifts of fluorinated aromatic compounds with good accuracy using DFT. nih.govacs.org Methods like B3LYP/6-31+G(d,p) have been recommended for rapid predictions. nih.gov More advanced methods like ωB97XD/aug-cc-pvdz have also been shown to provide accurate predictions with a reasonable computational cost. rsc.org These approaches could be applied to this compound to predict the chemical shifts of its two fluorine atoms, which would likely be different due to their diastereotopic relationship.

In addition to NMR, theoretical calculations can predict IR vibrational frequencies. The calculated IR spectrum for a benzofuran derivative has been used to assign its experimental bands. sci-hub.se A similar approach for this compound would help in its spectroscopic identification.

Table 3: Recommended DFT Methods for 19F NMR Chemical Shift Prediction

Method Basis Set Mean Absolute Deviation (ppm) Reference
B3LYP 6-31+G(d,p) 2.1 nih.gov

Ligand-Steered Modeling for Theoretical Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is widely used in drug discovery to screen for potential drug candidates. orientjchem.orgatmiyauni.ac.innih.govresearchgate.net For this compound, molecular docking could be used to predict its binding mode and affinity to various biological targets.

Studies on other benzofuran derivatives have shown that they can interact with proteins through various forces, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking. orientjchem.orgatmiyauni.ac.in The fluorine atoms in this compound could participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in ligand-protein binding. nih.gov

Molecular docking studies on benzofuran-based inhibitors have successfully predicted their binding affinities and interactions with enzymes like M. tuberculosis Polyketide Synthase 13 and protein kinase CK2. nih.govnih.gov Similar in silico studies for this compound would provide valuable insights into its potential biological activity and guide the design of future experimental studies.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Benzofuran
Dihydrobenzofuran
(5-methyl-benzofuran-3-yl)-acetic acid hydrazide
1,3-Diarylisobenzofuran
Isobenzofuran
1,3-Diphenylisobenzofuran

Chemical Reactivity and Advanced Transformations of 2,3 Difluoro 2,3 Dihydro 1 Benzofuran

Functional Group Interconversions and Derivatization Strategies

While the parent 2,3-Difluoro-2,3-dihydro-1-benzofuran molecule lacks easily modifiable functional groups, its core structure serves as a template for derivatization. Strategies primarily focus on introducing functional groups to the aromatic ring, which can then undergo a wide array of interconversions. These transformations are crucial for synthesizing analogs with varied electronic and steric properties.

Standard electrophilic aromatic substitution reactions can be employed to functionalize the benzene (B151609) ring. The directing effects of the ether oxygen and the fluorine-bearing dihydrofuran ring typically guide substitution to the positions ortho and para to the oxygen atom (positions 4 and 6). However, the regioselectivity can be complex and may require specific catalysts or blocking groups to achieve desired outcomes. Once functionalized, these derivatives can undergo further reactions. For instance, a bromo-substituted analog can be converted into a variety of other derivatives through cross-coupling reactions.

Table 1: Potential Derivatization via Aromatic Substitution and Subsequent Interconversion

Starting Material Reagents/Conditions Intermediate Product Subsequent Reagents/Conditions Final Product
This compound Br₂, FeBr₃ Bromo-2,3-difluoro-2,3-dihydro-1-benzofuran ArB(OH)₂, Pd catalyst, base (Suzuki Coupling) Aryl-2,3-difluoro-2,3-dihydro-1-benzofuran
This compound HNO₃, H₂SO₄ Nitro-2,3-difluoro-2,3-dihydro-1-benzofuran H₂, Pd/C Amino-2,3-difluoro-2,3-dihydro-1-benzofuran

Furthermore, derivatization can be achieved through the synthesis of substituted precursors. For example, using substituted phenols in the initial synthetic sequence allows for the preparation of 2,3-dihydrobenzofurans with pre-installed functional groups, which can then be interconverted.

Ring-Opening and Ring-Rearrangement Reactions

The strained five-membered dihydrofuran ring, particularly when activated by electron-withdrawing fluorine atoms, is susceptible to ring-opening and rearrangement reactions under specific conditions. These transformations provide pathways to structurally diverse, non-heterocyclic fluorinated compounds.

Lewis acid-catalyzed ring-opening is a plausible transformation. Analogous to the reactions of 2,3-dihydrofuran (B140613) acetals, treatment with a Lewis acid in the presence of a nucleophile could lead to the cleavage of one of the C-O bonds. mdpi.com For this compound, this would likely involve the cleavage of the benzylic C-O bond to generate a carbocationic intermediate, which is then trapped by a nucleophile.

Ring-rearrangement reactions can be initiated through the activation of the C-F bonds. For instance, under reductive conditions that promote fluoride (B91410) elimination, a rearrangement cascade could occur. In related fluorinated systems, dehydrofluorination has been observed to proceed through vinylidene intermediates, leading to unexpected rearranged products. nih.gov The presence of two fluorine atoms offers the potential for complex rearrangements following the activation of one or both C-F bonds.

Table 2: Representative Ring-Opening Reaction

Reactant Reagents/Conditions Mechanism Product

Chemoselective and Regioselective Functionalization Approaches

Chemoselectivity and regioselectivity are paramount when functionalizing a molecule with multiple potential reaction sites like this compound. The primary challenge lies in selectively targeting the aromatic ring, the dihydrofuran ring, or the C-F bonds.

Regioselective functionalization of the aromatic ring is governed by the directing effects of the fused ether ring. Friedel-Crafts acylation or alkylation would be expected to occur primarily at the C6 position, which is para to the ether oxygen and less sterically hindered than the C4 position. Ortho-lithiation, directed by the ether oxygen, can provide an alternative route to functionalize the C7 position.

Chemoselective reactions that differentiate between the C-H bonds of the aromatic ring and the C-F bonds of the heterocyclic ring are of significant interest. Transition metal catalysis offers powerful tools for such selective transformations. For example, palladium-catalyzed C-H activation/C-O cyclization is a known method for synthesizing dihydrobenzofurans and can be adapted for their further functionalization. nih.gov Similarly, rhodium-catalyzed C-H activation can be used to introduce new groups onto the aromatic core without disturbing the fluorinated heterocycle. organic-chemistry.org

Catalysis-based methods have also been developed for the regioselective 1,4-fluorofunctionalization of diene systems, which provides a conceptual basis for the selective addition across specific bonds in the dihydrobenzofuran system under the right catalytic conditions. nih.gov

Table 3: Examples of Regioselective Functionalization

Reaction Type Reagents/Conditions Target Site Product Reference
Friedel-Crafts Acylation Acyl chloride, AlCl₃ C6-position of the aromatic ring 6-Acyl-2,3-difluoro-2,3-dihydro-1-benzofuran oregonstate.edu
Ortho-lithiation n-BuLi, TMEDA; then E⁺ C7-position of the aromatic ring 7-Substituted-2,3-difluoro-2,3-dihydro-1-benzofuran N/A

Reactions Involving C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, yet its selective activation and functionalization are key to modern synthetic chemistry. In this compound, the C-F bonds are at benzylic-like positions, making them more susceptible to activation compared to C(sp³)-F bonds in simple alkanes.

Transition-metal-free methods can activate C-F bonds. Lewis acids, for example, can facilitate fluoride abstraction, generating a cationic intermediate that can be trapped by nucleophiles. researchgate.net This approach could lead to the substitution of one or both fluorine atoms. Similarly, base-mediated elimination of HF is a plausible pathway, especially given the acidity of the protons at C2 and C3, which are alpha to both the ether oxygen and fluorine atoms.

Transition metal complexes are also highly effective for C-F bond activation. nih.gov Iridium or rhodium complexes can insert into a C-F bond, leading to fluorinated organometallic species that can undergo further reactions. nih.govnih.gov In difluorinated systems, such as 2,2-difluorohomoallylic alcohols, intramolecular Sₙ2'-type reactions have been shown to proceed with C-F bond cleavage to form new heterocyclic rings. researchgate.netrsc.org This suggests that intramolecular nucleophilic attack on C2 or C3, with fluoride as the leaving group, is a viable strategy for transforming the dihydrobenzofuran skeleton. Another key transformation is β-fluoride elimination, a process that can be catalyzed by palladium and is instrumental in forming double bonds. d-nb.info

Table 4: Potential C-F Bond Activation and Functionalization Reactions

Reaction Type Reagents/Conditions Activated Bond(s) Product Type Reference
Nucleophilic Substitution Strong nucleophile (e.g., alkoxide), heat C2-F or C3-F Alkoxy-fluoro-dihydro-1-benzofuran researchgate.netrsc.org
Reductive Defluorination Reducing agent (e.g., Et₃SiH), Lewis Acid (e.g., B(C₆F₅)₃) C2-F and/or C3-F Monofluoro- or non-fluoro-dihydro-1-benzofuran researchgate.net
Metal-Catalyzed Activation Rhodium or Iridium complex C-F Organometallic intermediate for further functionalization nih.gov

Conversion to Related Heterocyclic Systems (e.g., Benzofurans, Benzofuranones)

The this compound scaffold is a valuable precursor for the synthesis of fully aromatic benzofurans or oxidized benzofuranones, which are important motifs in medicinal chemistry and natural products. oregonstate.edu

Conversion to Benzofurans: The most direct route to a benzofuran (B130515) is through the elimination of two molecules of hydrogen fluoride (HF) from the dihydrobenzofuran ring. This double dehydrofluorination would create the furan (B31954) double bond. This reaction can be promoted by a strong base or by thermal conditions. Alternatively, a stepwise approach involving the elimination of one HF molecule to form a fluoro-benzofuran, followed by a second elimination or a reduction step, could be employed. The β-fluoride elimination mechanism is particularly relevant here. d-nb.info

Conversion to Benzofuranones: Accessing benzofuranone structures from this compound would typically involve hydrolysis of the C-F bonds. Acid- or base-catalyzed hydrolysis could replace the fluorine atoms with hydroxyl groups. The resulting diol or fluorohydrin intermediates would be unstable and likely collapse to a keto-tautomer, yielding a benzofuranone. For example, hydrolysis at the C2 position would lead to a hemiketal that tautomerizes to a benzofuran-2(3H)-one. dtu.dk Similarly, targeting the C3 position would yield a benzofuran-3(2H)-one. chemistryviews.orgresearchgate.net The regioselectivity of this hydrolysis would be a critical factor.

Table 5: Synthetic Routes to Benzofurans and Benzofuranones

Target System Reagents/Conditions Mechanism Potential Product Reference
Benzofuran Strong base (e.g., t-BuOK), heat Double dehydrofluorination Benzofuran d-nb.info
Fluoro-benzofuran Mild base or Lewis acid Single dehydrofluorination 2-Fluoro- or 3-Fluoro-1-benzofuran d-nb.info
Benzofuran-2(3H)-one H₃O⁺, heat Hydrolysis of C2-F bond, tautomerization Benzofuran-2(3H)-one dtu.dk

2,3 Difluoro 2,3 Dihydro 1 Benzofuran As a Versatile Synthetic Building Block

Precursor for Complex Fluorinated Heterocyclic Scaffolds

The gem-difluoro moiety in 2,3-difluoro-2,3-dihydro-1-benzofuran provides a unique starting point for constructing intricate molecular architectures. Its utility as a precursor is demonstrated through a variety of chemical transformations that lead to diverse and complex fluorinated heterocyclic systems.

One primary application involves its role in cycloaddition reactions. The dihydrobenzofuran core can participate in [3+2] cycloadditions with various dipoles. For instance, the reaction of a benzofuran (B130515) derivative with an azomethine ylide can produce complex spiro-pyrrolidine compounds, merging the benzofuran scaffold with a five-membered nitrogen-containing ring. mdpi.com This strategy allows for the rapid assembly of structurally diverse and potentially bioactive molecules from simple starting materials. mdpi.com Similarly, dearomative formal [3+2] cycloadditions using 2-nitrobenzofurans provide access to chiral 2,3-dihydrobenzofuran (B1216630) scaffolds, which are important pharmacophores. nih.gov

Furthermore, the this compound scaffold can be transformed into other heterocyclic systems. For example, related 2,2-difluoro-2,3-dihydrofurans can be converted into valuable 2-fluorofurans through a fluorine elimination step. rsc.org This demonstrates the potential for the difluorinated core to serve as a masked functionality, which can be revealed in a later synthetic step to generate a different class of fluorinated heterocycle. Palladium-catalyzed reactions can also be employed to achieve β-fluoride elimination, yielding gem-difluoro olefins, which are themselves important structural motifs in medicinal chemistry. d-nb.inforesearchgate.net

Table 1: Transformations of the Dihydrobenzofuran Scaffold into Complex Heterocycles
Reaction TypeReactant/PartnerResulting ScaffoldSignificance
[3+2] CycloadditionAzomethine YlideSpiro-pyrrolidine DihydrobenzofuranCreates complex spirocyclic systems with potential bioactivity. mdpi.com
Dearomative [3+2] CycloadditionIsocyanoacetate EstersFunctionalized Chiral DihydrobenzofuranAccesses important chiral pharmacophores from simple aromatic precursors. nih.gov
[4+1] CycloadditionIsocyanides2-AminobenzofuransConstructs benzofuran derivatives with diverse substitution patterns. mdpi.com
Fluorine EliminationReducing Agent (e.g., Mg)2-FluorofuranTransforms the scaffold into a different class of fluorinated heterocycle. rsc.org
β-Fluoride EliminationPalladium Catalystgem-Difluoro OlefinGenerates valuable gem-difluoroalkene motifs. d-nb.inforesearchgate.net

Strategies for Incorporation into Chemical Libraries

The development of chemical libraries—large collections of diverse compounds—is fundamental to modern drug discovery for screening against biological targets. The this compound scaffold is an ideal starting point for diversity-oriented synthesis, enabling the efficient preparation of compound libraries. researchgate.net

A key strategy involves multi-component reactions where the dihydrobenzofuran core is assembled and functionalized in a single step. Efficient protocols for preparing libraries based on the 2,3-dihydrobenzofuran scaffold often utilize commercially available starting materials like salicylaldehydes and aryl boronic acids. researchgate.net These approaches allow for systematic variation in the substituents around the core, leading to a library of lead-like compounds with diverse physicochemical properties. researchgate.net

Another powerful approach is the use of tandem reactions. For example, a palladium-catalyzed tandem cyclization/cross-coupling reaction can be used to synthesize a series of functionalized 2,3-dihydro-1-benzofuran derivatives. nih.gov This method allows for the introduction of various substituents onto the scaffold in a controlled manner, facilitating the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The amenability of the scaffold to such robust and versatile reaction conditions makes it highly suitable for automated synthesis platforms used in library production.

Table 2: Strategies for Chemical Library Synthesis
StrategyKey FeaturesExample ApplicationAdvantage
Diversity-Oriented SynthesisUses simple, commercially available building blocks (e.g., salicylaldehydes). researchgate.netPreparation of 3-carboxy-2-aryl-trans-2,3-dihydrobenzofuran libraries. researchgate.netGenerates high structural diversity for broad screening.
Tandem ReactionsCombines multiple bond-forming events in one pot (e.g., cyclization/cross-coupling). nih.govPalladium-catalyzed synthesis of substituted dihydrobenzofurans. nih.govIncreases synthetic efficiency and reduces purification steps.
[3+2] Cycloaddition ReactionsThree-component reaction to build complex spiro-systems. mdpi.comSynthesis of benzofuran spiro-pyrrolidine libraries. mdpi.comRapidly increases molecular complexity and introduces new stereocenters.

Advanced Functionalization for Scaffold Diversification

Beyond its use as a precursor, the this compound scaffold can be subjected to a range of advanced functionalization reactions to further diversify its structure. These transformations allow chemists to fine-tune the properties of the final molecules.

Transition metal-free synthetic protocols have been developed to construct and modify the 2,3-dihydrobenzofuran core. frontiersin.org These include Brønsted acid-mediated [3+2] cycloaddition reactions and oxidative cycloadditions promoted by visible light, which offer green and mild conditions for scaffold elaboration. frontiersin.orgresearchgate.net Such methods are highly valued for their functional group tolerance and operational simplicity. researchgate.net

Palladium-catalyzed C-H functionalization represents a state-of-the-art method for directly installing new substituents onto the scaffold. d-nb.inforesearchgate.net This approach allows for the formal introduction of groups like a 1-aryl-(2,2-difluorovinyl) moiety onto electron-rich aromatic systems, providing a direct route to highly functionalized gem-difluoro olefins. d-nb.info The ability to selectively modify C-H bonds offers a powerful tool for late-stage functionalization, where complex molecules can be modified in the final steps of a synthesis.

Furthermore, dearomatization reactions provide a powerful strategy for converting flat, aromatic precursors into three-dimensional chiral structures. The dearomative [3+2] cycloaddition of 2-nitrobenzofurans is an effective way to generate highly functionalized 2,3-dihydrobenzofuran derivatives with multiple stereocenters. nih.gov This transformation highlights the potential to convert simple, readily available benzofurans into complex and chiral scaffolds suitable for medicinal chemistry applications.

Table 3: Advanced Functionalization Methods
MethodDescriptionResulting Structure
Visible Light-Promoted ReactionsUses photoredox catalysis to generate radicals under mild conditions for cyclization or functionalization. researchgate.netDiversely substituted dihydrobenzofurans. researchgate.net
Palladium-Catalyzed C-H FunctionalizationDirectly converts a C-H bond into a C-C or C-X bond, often with subsequent β-fluoride elimination. d-nb.inforesearchgate.netDihydrobenzofurans with appended gem-difluoro olefin groups. d-nb.info
Dearomative CycloadditionA [3+2] cycloaddition that breaks the aromaticity of the furan (B31954) ring to create a chiral, 3D structure. nih.govChiral dihydrobenzofurans with multiple stereocenters. nih.gov
Brønsted Acid-Catalyzed CycloadditionAcid-promoted cyclization of phenols with other components to build the dihydrobenzofuran core. frontiersin.orgFunctionalized dihydrobenzofuran scaffolds. frontiersin.org

Q & A

Q. Q1. What are the common synthetic routes for 2,3-dihydro-1-benzofuran derivatives, and how does fluorination at the 2,3-positions affect reactivity?

Synthesis typically involves cycloisomerization of (Z)-enynols using palladium catalysts in green solvents like glycerol or water . Fluorination at the 2,3-positions introduces steric and electronic effects, altering ring conformation and hydrogen-bonding potential. For example, fluorinated analogs require careful optimization of reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions like ring-opening. X-ray crystallography (e.g., CCDC 1984938 ) and IR spectroscopy are critical for verifying fluorinated product structures.

Q. Q2. How can spectroscopic methods distinguish 2,3-difluoro-2,3-dihydro-1-benzofuran from non-fluorinated analogs?

Key differences include:

  • 19F NMR : Distinct coupling patterns (e.g., vicinal F-F coupling constants ~12–18 Hz).
  • Mass spectrometry : Molecular ion peaks at m/z 170.04 (C₈H₆F₂O) with fragmentation patterns showing loss of fluorine atoms .
  • IR : Reduced C-F stretching vibrations (~1100 cm⁻¹) compared to C-H in non-fluorinated analogs .

Pharmacological Applications & Receptor Interactions

Q. Q3. What methodologies are used to evaluate 2,3-dihydro-1-benzofuran derivatives as CB2 receptor agonists?

Functional activity is assessed via γ-[35S]GTP binding assays to measure G-protein activation, with selectivity determined by comparing CB2 vs. CB1 receptor binding (Ki values). For example, MDA42 (a fluorinated derivative) showed >1000-fold selectivity for CB2 over CB1 . Competitive binding assays using tritiated CP55,940 further quantify receptor affinity .

Q. Q4. How does fluorination at the 2,3-positions influence CB2 receptor binding affinity?

Fluorine atoms enhance binding through hydrophobic interactions and conformational restriction. Trans-2,3-difluoro derivatives (e.g., MDA104) exhibit higher activity than cis-isomers due to optimal alignment with the receptor’s binding pocket . Ligand-steered modeling of CB2 active states, based on β2-adrenergic receptor templates, predicts fluorine-mediated stabilization of agonist-receptor complexes .

Advanced Computational & Structural Studies

Q. Q5. How are homology models of CB2 receptors used to predict the binding mode of 2,3-difluoro derivatives?

Multitemplate homology modeling combines β2-adrenergic and opsin GPCR structures to simulate CB2 active states. Fluorinated benzofurans are docked into the orthosteric site, with molecular dynamics simulations revealing fluorine interactions with transmembrane residues (e.g., F3.36, W6.48) . Validation includes comparing predicted vs. experimental SARs for enantiomers (e.g., MDA7 vs. MDA104 ).

Q. Q6. What role does Hirshfeld surface analysis play in understanding crystal packing of fluorinated benzofurans?

This analysis quantifies intermolecular interactions (e.g., F···H, C-H···π) in crystal lattices. For example, fluorinated derivatives show shorter F···H contacts (~2.3 Å) compared to non-fluorinated analogs, influencing solubility and melting points .

Data Contradictions & Resolution

Q. Q7. How can discrepancies in reported CB2 agonist potencies of fluorinated benzofurans be resolved?

Contradictions often arise from assay conditions (e.g., cell lines, GTPγS concentration). Standardization using reference agonists (e.g., WIN55,212-2) and orthogonal methods (e.g., cAMP inhibition assays) improves reproducibility. Enantiomeric purity must also be verified via chiral HPLC, as racemic mixtures can skew potency data .

Q. Q8. Why do some synthetic routes yield dihydrobenzofurans, while others produce bibenzyls under similar conditions?

Reduction of benzofurans with TES/TFA can follow competing pathways:

  • Dihydrobenzofuran formation : Dominant with electron-withdrawing substituents (e.g., -F) stabilizing the furan ring .
  • Bibenzyl formation : Favored in electron-rich systems via radical intermediates .

Safety & Experimental Design

Q. Q9. What safety precautions are critical when handling this compound?

  • Volatility : Flash point ~66.7°C; use inert atmosphere during reactions .
  • Toxicity : Avoid inhalation (LD50 data lacking; assume neurotoxic potential).
  • Storage : Dark, anhydrous conditions to prevent ring-opening hydrolysis .

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